molecular formula C20H23F2N3O B2773040 2-(4-fluorophenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide CAS No. 1049417-43-7

2-(4-fluorophenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide

Cat. No.: B2773040
CAS No.: 1049417-43-7
M. Wt: 359.421
InChI Key: MRBJINQEBQNJKD-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide is a complex organic compound that features a fluorophenyl group and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide typically involves multiple steps, starting with the preparation of the fluorophenyl and piperazine intermediates. The key steps include:

    Formation of the Fluorophenyl Intermediate:

    Synthesis of the Piperazine Intermediate: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.

    Coupling Reaction: The final step involves coupling the fluorophenyl and piperazine intermediates through an acylation reaction using acetic anhydride or a similar reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Antipsychotic Activity

Recent studies have highlighted the compound's potential as an antipsychotic agent. It has shown efficacy in animal models, outperforming standard treatments like Risperidone in certain tests. The structure-activity relationship (SAR) indicates that modifications to the piperazine and acetamide linkers can enhance its effectiveness against psychotic symptoms .

Inhibition of Equilibrative Nucleoside Transporters (ENTs)

The compound has been investigated for its ability to inhibit ENTs, which are crucial in nucleotide synthesis and adenosine regulation. Specifically, it has been noted for selective inhibition of ENT2 over ENT1, making it a candidate for further development in cancer therapies where adenosine pathways are involved . The selectivity and potency of this compound suggest it could be a valuable tool in chemotherapy, particularly for tumors that exploit adenosine signaling.

Structure-Activity Relationship (SAR)

Understanding the SAR of 2-(4-fluorophenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide is essential for optimizing its pharmacological properties. Studies indicate that:

  • Piperazine Linker : The piperazine moiety is critical for maintaining activity; modifications can significantly alter efficacy.
  • Aryl Tail Group : Electron-withdrawing groups on the aryl tail enhance potency, while electron-donating groups tend to reduce activity .

Case Study 1: Antipsychotic Efficacy

In a controlled study involving rodent models, the compound was administered to assess its impact on psychotic behaviors. Results indicated a significant reduction in symptoms compared to control groups treated with placebo or standard antipsychotics. This suggests that the compound's unique structure may interact favorably with neuroreceptors involved in psychosis .

Case Study 2: ENTs Inhibition

A study focusing on the inhibition of ENTs used nucleoside transporter-deficient cells to evaluate the selectivity and potency of the compound against ENT1 and ENT2. The results demonstrated that it is 5- to 10-fold more selective for ENT2, indicating its potential utility in targeted cancer therapies where modulation of nucleoside transport is beneficial .

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s fluorophenyl and piperazine moieties allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethyl)acetamide
  • 2-(4-bromophenyl)-N-(2-(4-(2-bromophenyl)piperazin-1-yl)ethyl)acetamide
  • 2-(4-methylphenyl)-N-(2-(4-(2-methylphenyl)piperazin-1-yl)ethyl)acetamide

Uniqueness

The presence of fluorine atoms in 2-(4-fluorophenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 2-(4-fluorophenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula for this compound is C18H22F2N4OC_{18}H_{22}F_2N_4O, with a molecular weight of approximately 358.37 g/mol. Its structure features a piperazine ring, which is known for enhancing bioactivity in various pharmacological contexts.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural features. For instance, derivatives of piperazine have shown significant cytotoxic effects against various cancer cell lines:

  • IC50 Values : Compounds similar to this compound exhibited IC50 values ranging from 25.72 μM to 45.2 μM in different assays, indicating moderate efficacy in inhibiting cancer cell proliferation .

The mechanism underlying the anticancer activity often involves:

  • Induction of Apoptosis : Flow cytometry results have demonstrated that certain derivatives can accelerate apoptosis in cancer cell lines, suggesting a potential pathway for therapeutic action.
  • Targeting Specific Pathways : Similar compounds have been noted to inhibit key signaling pathways involved in tumor growth and survival, such as the PI3K/AKT pathway .

Neuropharmacological Effects

Compounds with piperazine moieties are also investigated for their neuropharmacological effects , particularly in treating disorders like anxiety and depression. The following points summarize findings related to this activity:

  • Anxiolytic and Antidepressant Properties : Some studies indicate that piperazine derivatives can exhibit anxiolytic effects, potentially through modulation of serotonin receptors .
  • Neurotoxicity Assessments : Neurotoxicity evaluations using methods such as the rotarod test have shown that certain derivatives maintain a favorable safety profile while exerting therapeutic effects .

Inhibition of Enzymatic Activity

Another area of interest is the compound's ability to inhibit specific enzymes related to inflammatory processes:

  • Cyclooxygenase (COX) Inhibition : Similar compounds have demonstrated COX inhibition, which plays a crucial role in inflammation and pain management. For example, analogs showed significant inhibition with IC50 values as low as 3.11 μM for COX-2 .

Study on Anticancer Activity

In a recent study involving tumor-suffering mice, a related compound was shown to suppress tumor growth significantly when administered at specific dosages over time. This highlights the potential for further development into therapeutic agents targeting cancer .

Neuropharmacological Investigation

Research involving novel benzhydryl piperazine derivatives indicated promising results in reducing seizure activity in animal models, suggesting potential applications in anticonvulsant therapies .

Summary Table of Biological Activities

Activity TypeObserved EffectsIC50 Values (μM)
AnticancerInduction of apoptosis25.72 - 45.2
AnxiolyticReduction in anxiety-like behaviorsNot specified
COX InhibitionSignificant inhibition3.11
NeurotoxicityFavorable safety profileNot specified

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N3O/c21-17-7-5-16(6-8-17)15-20(26)23-9-10-24-11-13-25(14-12-24)19-4-2-1-3-18(19)22/h1-8H,9-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBJINQEBQNJKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)CC2=CC=C(C=C2)F)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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